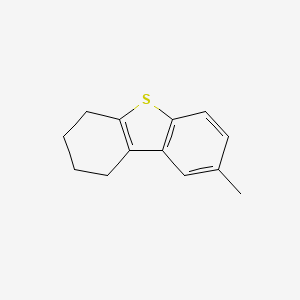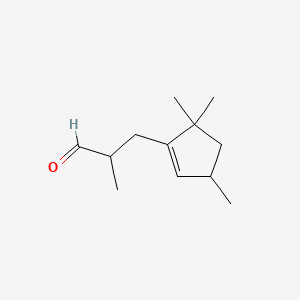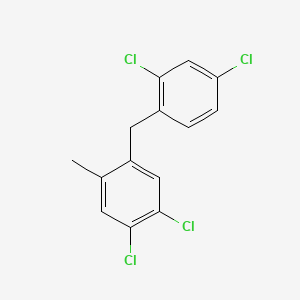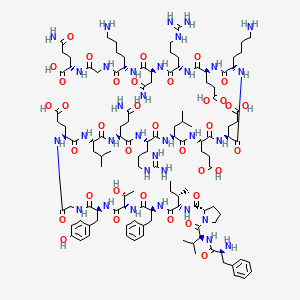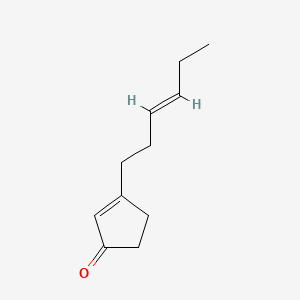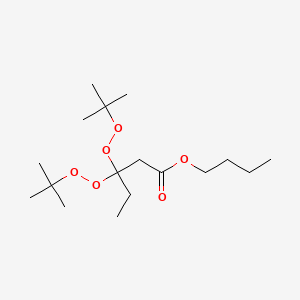
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate is an organic compound with the molecular formula C17H34O6. It is known for its unique structure, which includes two tert-butylperoxy groups attached to a valerate backbone. This compound is often used in various chemical processes due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate typically involves the esterification of valeric acid with tert-butyl hydroperoxide. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various peroxides, alcohols, and substituted valerates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is used in the production of various polymers and as a stabilizer in certain chemical formulations.
Mécanisme D'action
The mechanism of action of Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate involves the generation of free radicals through the homolytic cleavage of the tert-butylperoxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 4,4-di(tert-butylperoxy) valerate
- Butyl 3,3-di(tert-butylperoxy) butyrate
- Butyl 2,2-di(tert-butylperoxy) propionate
Uniqueness
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization and other radical-initiated processes.
Propriétés
Numéro CAS |
71436-84-5 |
|---|---|
Formule moléculaire |
C17H34O6 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
butyl 3,3-bis(tert-butylperoxy)pentanoate |
InChI |
InChI=1S/C17H34O6/c1-9-11-12-19-14(18)13-17(10-2,22-20-15(3,4)5)23-21-16(6,7)8/h9-13H2,1-8H3 |
Clé InChI |
XNRJBTFAPRFYIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(CC)(OOC(C)(C)C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


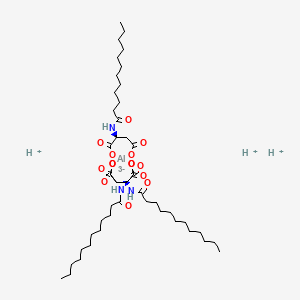

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)


